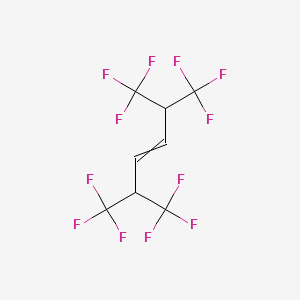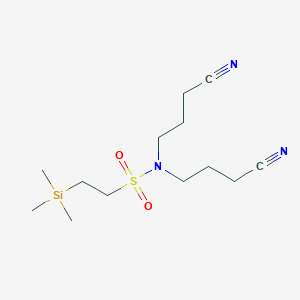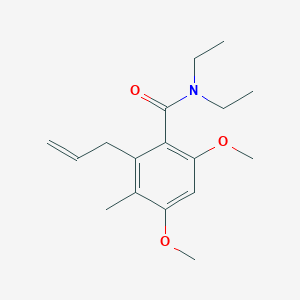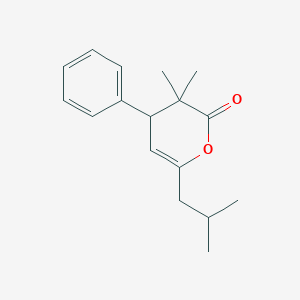![molecular formula C15H12O4 B12538230 (8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid CAS No. 861820-86-2](/img/structure/B12538230.png)
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid is a compound that belongs to the class of naphthofurans, which are bicyclic heterocyclic structures. These compounds are known for their significant biological activities and are found in various natural products. The structure of this compound consists of a naphthalene ring fused to a furan ring with a methoxy group at the 8th position and an acetic acid moiety at the 1st position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid can be achieved through a one-pot, three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N). The reaction is carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .
Industrial Production Methods
The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The process avoids the use of expensive catalysts and chromatographic separation, making it cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthofurans .
Wissenschaftliche Forschungsanwendungen
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: It has shown cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Industry: The compound is used in the development of fluorescent labels for biomolecules and in peptide synthesis
Wirkmechanismus
The mechanism of action of (8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting DNA topoisomerases I and II, which are essential enzymes for DNA replication and transcription. This inhibition leads to the disruption of DNA processes, resulting in cytotoxicity and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,1-b]furan: A parent compound with similar structural features but without the methoxy and acetic acid groups.
Balsaminone A: A naphthofuran derivative with significant antipruritic activity.
Furomollugin: A naphthofuran compound with strong inhibitory activity against DNA topoisomerases I and II.
Uniqueness
(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group enhances its lipophilicity, while the acetic acid moiety increases its solubility in aqueous media, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
861820-86-2 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
2-(8-methoxybenzo[e][1]benzofuran-1-yl)acetic acid |
InChI |
InChI=1S/C15H12O4/c1-18-11-4-2-9-3-5-13-15(12(9)7-11)10(8-19-13)6-14(16)17/h2-5,7-8H,6H2,1H3,(H,16,17) |
InChI-Schlüssel |
YRVGZJSMDISESG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=CC3=C2C(=CO3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one](/img/structure/B12538147.png)
![N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide](/img/structure/B12538149.png)
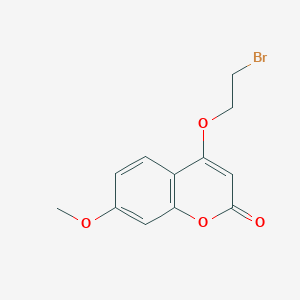
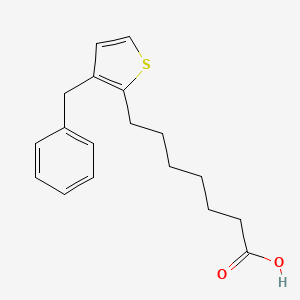
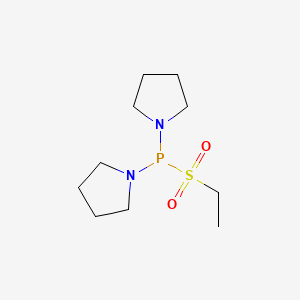

![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)

